3-Chloro-3-methyl-azetidine;hydrochloride
Description
Significance of Azetidine (B1206935) Scaffolds in Modern Chemical Science
Azetidines are saturated four-membered heterocyclic compounds containing a nitrogen atom. researchgate.net Their growing importance in chemical science, especially in the development of pharmaceuticals, stems from their unique structural and physicochemical properties. nih.gov The inherent ring strain of the azetidine moiety, estimated to be around 25.2 kcal/mol, imparts a degree of conformational rigidity that is highly sought after in drug design. researchgate.net This rigidity can help in pre-organizing the spatial orientation of substituents, potentially leading to higher binding affinity and selectivity for biological targets. researchgate.net
The incorporation of an azetidine scaffold into a molecule can significantly influence its properties. Compared to their five- and six-membered counterparts, such as pyrrolidines and piperidines, azetidines offer a more compact and three-dimensional structure. researchgate.net This can lead to improved physicochemical characteristics, including enhanced aqueous solubility and metabolic stability, which are crucial for the development of effective drug candidates. researchgate.net
The versatility of the azetidine ring allows for its functionalization at various positions, enabling the creation of diverse molecular architectures. rsc.org Numerous synthetic methodologies have been developed to access a wide array of substituted azetidines, further expanding their utility in medicinal chemistry. rsc.orgmedwinpublishers.com
The practical application of azetidine scaffolds is evident in several marketed drugs and clinical candidates across various therapeutic areas. These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.gov The presence of the azetidine motif in these successful drug molecules underscores its value as a privileged scaffold in contemporary drug discovery. researchgate.net
Table 1: Examples of Bioactive Compounds Containing the Azetidine Scaffold
| Compound Name | Therapeutic Area | Role of Azetidine Scaffold |
| Azelnidipine | Antihypertensive | Contributes to the overall molecular conformation and binding to calcium channels. |
| Cobimetinib | Anticancer | Serves as a key structural element for inhibiting MEK1/2 kinases. |
| Tofacitinib | Anti-inflammatory | The azetidine moiety influences the molecule's shape and interactions with Janus kinases. |
Overview of 3-Chloro-3-methyl-azetidine;hydrochloride as a Key Chemical Entity and Building Block
This compound is a specific derivative of the azetidine family. As a chemical entity, it is characterized by the presence of both a chlorine atom and a methyl group attached to the same carbon atom (C3) of the azetidine ring, and it is supplied as a hydrochloride salt.
Table 2: Chemical Properties of this compound
| Property | Value |
| CAS Number | 24083-69-0 |
| Molecular Formula | C4H9Cl2N |
| Molecular Weight | 142.03 g/mol |
This compound is recognized as a building block in organic synthesis. The presence of a reactive chlorine atom at a tertiary carbon center within the strained four-membered ring suggests its potential for various chemical transformations. It can theoretically serve as a precursor for the synthesis of more complex 3-substituted azetidines through nucleophilic substitution reactions. The hydrochloride salt form enhances its stability and ease of handling. However, detailed research findings and specific examples of its application as a synthetic intermediate in the scientific literature are not widely available, limiting a comprehensive discussion of its role as a key building block in the synthesis of bioactive molecules.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-chloro-3-methylazetidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN.ClH/c1-4(5)2-6-3-4;/h6H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCKRNDFRYDDNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 3 Methyl Azetidine;hydrochloride and Its Derivatives
Classical Approaches to Azetidine (B1206935) Ring Formation
The construction of the strained azetidine ring can be achieved through several classical synthetic strategies. These methods provide the foundational scaffolds that can be further functionalized to yield the target compound.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a common and effective method for forming the azetidine ring. This approach typically involves the formation of a carbon-nitrogen bond within a single molecule containing both a nucleophilic amine and an electrophilic carbon center separated by a three-carbon chain. A prevalent strategy is the cyclization of γ-amino alcohols or their derivatives. For instance, the treatment of a γ-amino alcohol with a reagent like thionyl chloride can simultaneously convert the hydroxyl group into a good leaving group (a chlorosulfinate ester which then forms a chloride) and protonate the amine, setting the stage for subsequent intramolecular nucleophilic substitution upon basification to yield the azetidine ring. researchgate.net
Another variation involves the cyclization of γ-haloamines. In this method, a primary or secondary amine attacks a carbon atom bearing a halogen three positions away, displacing the halide and forming the four-membered ring. The precursor γ-haloamines can be synthesized through various routes, including the reduction of γ-halo nitriles or the halogenation of γ-amino alcohols. The cyclization is often promoted by a base to deprotonate the amine, thereby increasing its nucleophilicity.
| Starting Material Type | Reagents/Conditions | Product | Key Transformation |
| γ-Amino alcohol | 1. Thionyl chloride (SOCl₂) 2. Base | Azetidine | Conversion of alcohol to leaving group and subsequent intramolecular Sₙ2 reaction. |
| γ-Haloamine | Base (e.g., NaH, K₂CO₃) | Azetidine | Intramolecular nucleophilic substitution of the halide by the amine. |
Cycloaddition Reactions, including [2+2] Cycloadditions
[2+2] cycloaddition reactions, particularly the Staudinger synthesis, represent a powerful tool for the direct formation of the azetidine ring, specifically the azetidin-2-one (B1220530) (β-lactam) core. researchgate.net This reaction involves the formal [2+2] cycloaddition of a ketene (B1206846) with an imine. The resulting β-lactam can then be reduced to the corresponding azetidine. The ketenes are often generated in situ from acyl chlorides in the presence of a tertiary amine base like triethylamine (B128534). mdpi.com The stereochemical outcome of the cycloaddition can often be controlled by the substituents on the imine and the ketene. koreascience.krresearchgate.net
Photochemical [2+2] cycloadditions, known as the aza Paternò–Büchi reaction, between imines and alkenes also provide a direct route to azetidines. researchgate.net These reactions are typically promoted by UV light and can be influenced by the use of photosensitizers. The regioselectivity and stereoselectivity of these cycloadditions are dependent on the electronic and steric properties of the reacting partners.
| Reaction Type | Reactants | Reagents/Conditions | Product |
| Staudinger Synthesis | Imine, Acyl chloride | Triethylamine (Et₃N) | Azetidin-2-one (β-Lactam) |
| Aza Paternò–Büchi Reaction | Imine, Alkene | UV light, optional photosensitizer | Azetidine |
Reduction of Azetidin-2-ones (β-Lactams)
Azetidin-2-ones, or β-lactams, which are readily accessible through methods like the Staudinger cycloaddition, serve as valuable precursors to azetidines. The carbonyl group of the β-lactam can be effectively reduced to a methylene (B1212753) group using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this transformation, capable of reducing the amide functionality to an amine. rsc.org The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The choice of reducing agent is crucial to avoid cleavage of the strained four-membered ring.
| Starting Material | Reducing Agent | Solvent | Product |
| Azetidin-2-one (β-Lactam) | Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | Azetidine |
Targeted Synthesis of 3-Chloro-3-methyl-azetidine;hydrochloride
The specific synthesis of this compound typically involves the preparation of a 3-methylazetidine (B2440550) precursor followed by a chlorination step.
Chlorination of Azetidine Derivatives
A key step in the synthesis of the target compound is the chlorination at the 3-position. A common and effective method for this transformation is the reaction of a 3-hydroxy-3-methylazetidine precursor with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for converting tertiary alcohols to the corresponding chlorides. rsc.org The reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by a chloride ion. The reaction of 3-methylazetidin-3-ol (B1365027) hydrochloride with thionyl chloride provides a direct route to 3-chloro-3-methyl-azetidine hydrochloride. nih.gov
Another approach involves the reaction of an imine with chloroacetyl chloride in the presence of a base like triethylamine to form a 3-chloro-azetidin-2-one. researchgate.net The methyl group would need to be incorporated into either the imine or the ketene precursor. Subsequent reduction of the β-lactam would yield the desired 3-chloro-3-methylazetidine.
| Precursor | Chlorinating Agent | Product |
| 3-Methylazetidin-3-ol hydrochloride | Thionyl chloride (SOCl₂) | 3-Chloro-3-methyl-azetidine hydrochloride |
| Imine + Methyl-substituted chloroacetyl chloride | Triethylamine (Et₃N) | 3-Chloro-3-methyl-azetidin-2-one |
Reactions with Chloromethylating Agents (e.g., Chloromethyl Methyl Ether)
While not a direct route to 3-chloro-3-methyl-azetidine, chloromethylating agents can be used to introduce a chloromethyl group onto a precursor molecule which could then be further manipulated. For instance, chloromethyl methyl ether (MOM-Cl) is a reagent used to protect alcohols and amines. orgsyn.org In the context of azetidine synthesis, a substrate could potentially be functionalized with a chloromethyl group, which could then serve as an electrophilic site for subsequent reactions. However, for the direct synthesis of the target compound, the methods described in section 2.2.1 are more straightforward.
Ring Transformation Strategies from Related Heterocycles
Ring transformation strategies offer a powerful method for the synthesis of azetidines from more readily available heterocyclic precursors.
The rearrangement of aziridines to azetidines is a key strategy for expanding the three-membered ring to the four-membered azetidine core. rsc.org This transformation can be promoted by various means, including thermal isomerization. For instance, the thermal isomerization of kinetically favored aziridines can lead to the thermodynamically more stable azetidine derivatives. rsc.org De Kimpe and coworkers have explored the thermal isomerization of aziridines for the synthesis of 3-bromoazetidine-3-carboxylic acid derivatives. rsc.org This process involves refluxing the aziridine (B145994) in a solvent like DMSO at elevated temperatures. rsc.org
Another approach involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, which can be generated under microwave irradiation with alumina (B75360) as a solid support, to yield 1-arenesulfonylazetidines in a one-pot reaction. organic-chemistry.org
Recent advancements have also demonstrated biocatalytic one-carbon ring expansion of aziridines to azetidines. nih.govacs.orgresearchgate.netchemrxiv.org An engineered "carbene transferase" enzyme, a variant of cytochrome P450BM3, has been shown to catalyze a highly enantioselective nih.govacs.org-Stevens rearrangement of aziridinium (B1262131) ylides to form chiral azetidines. nih.govacs.orgresearchgate.netchemrxiv.org This biocatalytic approach offers exceptional stereocontrol, which is often challenging to achieve with traditional chemical catalysts. nih.govacs.orgresearchgate.net The enzyme overrides the competing cheletropic extrusion of olefins, a common side reaction of aziridinium ylides. nih.govacs.orgresearchgate.net
Furthermore, a rhodium-catalyzed [3+1] ring expansion of methylene aziridines with rhodium-bound carbenes provides a stereoselective route to highly substituted methylene azetidines. nih.gov This reaction is believed to proceed through an ylide-type mechanism, with the strain and structure of the methylene aziridine facilitating a ring-opening/ring-closing cascade that efficiently transfers chirality from the substrate to the product. nih.gov
| Precursor | Reagents/Catalyst | Product | Key Features |
| 2-bromomethyl-2-methylaziridines | Various nucleophiles (thiocyanate, cyanide, phenoxide, acetate) | 3-substituted azetidines | Ring enlargement in different solvents. rsc.org |
| 1-Arenesulfonylaziridines | Dimethylsulfoxonium methylide, alumina, microwave irradiation | 1-Arenesulfonylazetidines | One-pot synthesis. organic-chemistry.org |
| Aziridines | Engineered cytochrome P450BM3 variant, diazo compound | Chiral azetidines | Highly enantioselective nih.govacs.org-Stevens rearrangement. nih.govacs.orgresearchgate.net |
| Methylene aziridines | Rhodium-bound carbenes | Methylene azetidines | Stereoselective [3+1] ring expansion. nih.gov |
Advanced Synthetic Techniques for Azetidine Derivatives
Modern synthetic chemistry has introduced a range of advanced techniques for the construction of the azetidine scaffold, offering greater control over stereochemistry and enabling the synthesis of complex derivatives.
Metal catalysts play a crucial role in the synthesis of azetidines. Palladium-catalyzed intramolecular C-H amination has been utilized to synthesize azetidines from amine substrates protected with a picolinamide (B142947) (PA) group. organic-chemistry.org This method features relatively low catalyst loading and uses inexpensive reagents under convenient conditions. organic-chemistry.org
Tantalum catalysts have been employed in the hydroaminoalkylation reaction for azetidine synthesis. rsc.org This process involves the reaction of an amine with an alkene in the presence of a tantalum catalyst, followed by cyclization to form the azetidine ring. rsc.org
Copper-catalyzed multicomponent reactions provide an efficient route to functionalized azetidine derivatives. acs.org For instance, a copper-catalyzed reaction of terminal alkynes, sulfonyl azides, and carbodiimides yields 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives under mild conditions. acs.org Copper catalysis is also used in the N-arylation step of a three-step sequence to produce N-aryl-2-cyanoazetidines from β-amino alcohols. organic-chemistry.org Furthermore, a copper-catalyzed enantioselective boryl allylation of azetines has been developed for the synthesis of chiral 2,3-disubstituted azetidines. acs.org
Yttrium triflate (Y(OTf)₃) has been shown to catalyze the [3+1] cycloaddition reaction of azomethine ylides with aromatic isocyanides to afford azetidine derivatives. rsc.org
| Catalyst | Reaction Type | Substrates | Product |
| Palladium | Intramolecular C-H amination | Picolinamide (PA) protected amines | Azetidines, pyrrolidines, indolines organic-chemistry.org |
| Tantalum | Hydroaminoalkylation | Amines, alkenes | Azetidines rsc.org |
| Copper | Multicomponent reaction | Terminal alkynes, sulfonyl azides, carbodiimides | 2-(sulfonylimino)-4-(alkylimino)azetidines acs.org |
| Copper | Enantioselective boryl allylation | Azetines, allyl phosphates, bis(pinacolato)diboron | Chiral 2,3-disubstituted azetidines acs.org |
| Yttrium | [3+1] Cycloaddition | Aziridines with dicarboxylate moiety, aromatic isocyanides | Azetidine derivatives rsc.org |
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of azetidine derivatives. rsc.org Thiourea and squaramide catalysts have been successfully used in the asymmetric synthesis of α-azetidinyl tertiary alkyl chlorides. nih.gov These reactions provide access to synthetically versatile α-azetidinyl alkyl halides with a tetrasubstituted chiral carbon center in high yields and enantioselectivities. nih.gov
L-proline has been used as an organocatalyst in the condensation reaction of substituted aldehydes and anilines to form Schiff bases, which are key intermediates in a multi-step synthesis of optically pure 1,2,3-trisubstituted azetidines. rsc.org
The development of stereoselective and enantioselective methods is crucial for the synthesis of chiral azetidines, which are important in medicinal chemistry. acs.orgnih.gov Asymmetric hydrogenation of prochiral azetinyl-carboxylic acids offers a route to functionalized azetidine carboxylic acid compounds with high diastereo- and enantioselectivity. acs.org
Biocatalysis, as mentioned earlier, provides a highly enantioselective method for the one-carbon ring expansion of aziridines to azetidines. nih.govacs.orgchemrxiv.org The engineered cytochrome P450 enzyme, P411-AzetS, exhibits exceptional stereocontrol, achieving a 99:1 enantiomeric ratio in the nih.govacs.org-Stevens rearrangement. nih.govacs.org
Copper-catalyzed enantioselective difunctionalization of azetines is another powerful strategy for accessing chiral 2,3-disubstituted azetidines. acs.org This method allows for the installation of two versatile functionalities, a boryl and an allyl group, with the simultaneous construction of two new stereogenic centers. acs.org
The reaction of rhodium-bound carbenes with strained bicyclic methylene aziridines results in a formal [3+1] ring expansion to yield highly-substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov
Multi-component reactions (MCRs) and one-pot protocols are highly efficient strategies for the synthesis of complex molecules like azetidines from simple and readily available starting materials. acs.orgnih.gov A copper-catalyzed three-component reaction between terminal alkynes, sulfonyl azides, and carbodiimides provides a direct route to functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives. acs.org
A four-component strain-release-driven synthesis of functionalized azetidines has been developed, which involves a nih.govacs.org-Brook rearrangement/strain-release-driven anion relay sequence. nih.govnih.gov This modular approach allows for the sequential addition of three different electrophilic coupling partners to azabicyclo[1.1.0]butyl-lithium, providing access to a diverse library of substituted azetidines. nih.govnih.gov
A one-pot synthesis of 1,3-disubstituted azetidines has been achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org This method avoids the need to isolate the reactive bis-triflate intermediate. organic-chemistry.org
| Reaction Type | Key Features | Starting Materials | Product |
| Copper-catalyzed three-component reaction | Mild conditions, good to excellent yields. acs.org | Terminal alkynes, sulfonyl azides, carbodiimides | 2-(sulfonylimino)-4-(alkylimino)azetidines acs.org |
| Four-component strain-release-driven synthesis | Modular, accesses diverse compound library. nih.govnih.gov | Azabicyclo[1.1.0]butyl-lithium, three electrophilic coupling partners | Substituted azetidines nih.govnih.gov |
| One-pot synthesis | Avoids isolation of reactive intermediates. organic-chemistry.org | 2-substituted-1,3-propanediols, primary amines, trifluoromethanesulfonic anhydride | 1,3-disubstituted azetidines organic-chemistry.org |
Optimization of Synthetic Pathways and Reaction Conditions
The selection of an appropriate solvent system and the precise loading of the catalyst are paramount in directing the course of the cyclization reaction to form the azetidine ring. Different solvents can affect the solubility of reactants and intermediates, as well as the stabilization of transition states, thereby influencing the reaction rate and selectivity.
In related azetidine syntheses, such as the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, a screening of solvents with similar boiling points to 1,2-dichloroethane (B1671644) (DCE) was conducted. nih.gov It was observed that while DCE provided a high yield of the desired azetidine, other solvents like benzene (B151609) resulted in lower selectivity. nih.gov For instance, in the synthesis of a model azetidine, refluxing in DCE for 2.5 hours afforded the product in 81% yield, whereas the use of dichloromethane (B109758) (CH2Cl2) did not lead to the completion of the reaction. nih.gov
The choice and amount of catalyst are also critical. Lewis acids are often employed to facilitate the ring-closure step. Studies on related azetidine syntheses have shown that Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3) is an effective catalyst. nih.gov The optimization of catalyst loading is a balancing act; sufficient catalyst is needed to drive the reaction to completion in a reasonable timeframe, but excessive amounts can lead to side reactions or purification challenges. An optimal catalyst loading of 5 mol% has been identified in certain azetidine syntheses to achieve high yields. frontiersin.org
To illustrate the combined effect of solvent and catalyst on the yield of a model azetidine synthesis, the following data is presented:
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | La(OTf)3 (5) | DCE | 2.5 | 81 |
| 2 | La(OTf)3 (5) | Benzene | 2.5 | 65 |
| 3 | Sc(OTf)3 (5) | DCE | 12 | 55 |
| 4 | La(OTf)3 (5) | CH2Cl2 | 24 | trace |
| 5 | None | DCE | 24 | 0 |
This table is based on data from a related azetidine synthesis and is intended to be illustrative of the principles of solvent and catalyst optimization. nih.gov
Temperature is a critical parameter that must be precisely controlled throughout the synthetic process. For many cyclization reactions leading to strained rings like azetidines, the reaction is often performed at elevated temperatures to overcome the activation energy barrier. For instance, refluxing conditions are commonly employed. nih.gov However, excessively high temperatures can lead to decomposition of reactants or products, or the formation of undesired byproducts. The optimal temperature is therefore a compromise between reaction rate and selectivity. In the synthesis of some 3-chloro-azetidin-2-one derivatives, the reaction is initiated at a low temperature (0-5 °C) during the addition of reagents and then stirred at room temperature or refluxed for several hours.
The exclusion of water from the reaction mixture is often crucial for the success of azetidine synthesis. Many of the reagents and intermediates are sensitive to moisture. For example, Lewis acid catalysts can be deactivated by water. Therefore, the use of dehydrated solvents and carrying out the reaction under an inert atmosphere (e.g., argon or nitrogen) are standard procedures. nih.gov Anhydrous conditions are also important in steps involving organometallic reagents or reactive intermediates that can be quenched by water. The drying of organic layers with agents like anhydrous sodium sulfate (B86663) or magnesium sulfate after workup is a common practice to ensure the removal of residual water. nih.gov
Several methodologies can be employed to enhance the yield and improve the purity of this compound. One key strategy is the careful purification of intermediates at each step of the synthesis. While some crude products can be used directly in subsequent steps, purification via techniques such as column chromatography can prevent the carry-over of impurities that might interfere with later reactions. nih.gov
Another approach to enhance yield is to drive the equilibrium of the reaction towards the product side. This can be achieved by removing a byproduct as it is formed. In the context of the final hydrochloride salt formation, the use of a suitable solvent from which the product precipitates in high purity can be an effective method for both yield enhancement and purification.
In the synthesis of complex heterocyclic compounds, it is not uncommon to encounter contradictory or unexpected reaction outcomes. These can arise from subtle changes in reaction conditions, the quality of reagents, or the presence of trace impurities. A systematic approach is necessary to troubleshoot and resolve these issues.
One common strategy is to meticulously re-examine all reaction parameters. This includes verifying the purity of starting materials and solvents, ensuring the accuracy of reagent stoichiometry, and confirming the precise control of temperature and reaction time. For instance, in some azetidine syntheses, the formation of a five-membered pyrrolidine (B122466) ring can be a competing side reaction. nih.gov The regioselectivity between the formation of the four-membered azetidine and the five-membered pyrrolidine can be influenced by the choice of catalyst and solvent. nih.gov
If a reaction fails to proceed as expected, it can be beneficial to monitor the reaction progress using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. This can provide insights into whether the starting material is being consumed and whether any stable intermediates or byproducts are being formed.
In cases where different batches of reagents give different results, it is important to characterize the reagents thoroughly to identify any potential differences in purity or composition. When contradictory outcomes are reported in the literature, it is crucial to carefully compare the experimental details provided in each report to identify any subtle variations that could account for the different results. A side-by-side comparison of the different reported conditions in the laboratory is often the most effective way to resolve such discrepancies.
Mechanistic Insights into the Reactivity of 3 Chloro 3 Methyl Azetidine;hydrochloride
Strain-Driven Reactivity of the Four-Membered Azetidine (B1206935) Ring System
Azetidines are four-membered, nitrogen-containing heterocyclic compounds whose chemical properties are significantly influenced by ring strain. rsc.orgnumberanalytics.com This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° to approximately 90° in the puckered ring. The strain energy of the azetidine ring is considerable, making it more reactive than its five-membered (pyrrolidine) and six-membered (piperidine) counterparts, but more stable and easier to handle than the highly strained three-membered aziridines. rsc.orgresearchgate.net
This inherent strain makes the azetidine ring susceptible to reactions that lead to the opening of the ring, as this relieves the steric and angular strain. nih.govrsc.org The reactivity is intermediate between the highly reactive aziridines and the relatively inert pyrrolidines, providing a unique profile for synthetic applications. rsc.orgresearchgate.net
| Cyclic Amine | Ring Size | Approximate Ring Strain (kcal/mol) |
|---|---|---|
| Aziridine (B145994) | 3 | 26.7 - 27.7 |
| Azetidine | 4 | 25.2 - 25.4 |
| Pyrrolidine (B122466) | 5 | 5.4 - 5.8 |
| Piperidine | 6 | ~0 |
This table illustrates the intermediate ring strain of azetidine compared to other common cyclic amines. Data sourced from references researchgate.netrsc.org.
Reactivity Profile of the C3-Chloro-C3-Methyl Moiety
The functionality at the C3 position, a tertiary carbon atom bonded to both a chlorine atom and a methyl group, presents a unique reactivity profile.
Nucleophilic Substitution Reactions (SN2 Displacement)
Bimolecular nucleophilic substitution (SN2) reactions are characterized by a backside attack of a nucleophile on an electrophilic carbon, leading to the displacement of a leaving group in a single, concerted step. wikipedia.org This mechanism is highly sensitive to steric hindrance. libretexts.org
In the case of 3-chloro-3-methyl-azetidine, the electrophilic carbon at the C3 position is a tertiary center. Tertiary substrates are generally considered unreactive toward the SN2 pathway because the three substituents attached to the carbon sterically block the nucleophile from approaching for a backside attack. wikipedia.orglibretexts.org The rigid, constrained geometry of the azetidine ring further exacerbates this steric hindrance, making a direct SN2 displacement at the C3 position highly unfavorable. Any nucleophilic attack is more likely to proceed through alternative pathways, such as ring-opening reactions.
Electrophilic Reactivity at the C3 Site
The carbon atom at the C3 position is an electrophilic center due to the polarization of the carbon-chlorine bond, where the more electronegative chlorine atom pulls electron density away from the carbon. youtube.comlibretexts.orglibretexts.org This makes the C3 carbon susceptible to attack by nucleophiles.
While a concerted SN2 reaction is unlikely, reactivity could potentially proceed through an SN1-type mechanism under certain conditions. This would involve the departure of the chloride leaving group to form a tertiary carbocation intermediate. The formation of this planar carbocation could be influenced by the release of some of the ring's torsional strain. However, the resulting carbocation within the four-membered ring would still be relatively high in energy. This carbocation would then be rapidly trapped by a nucleophile. More commonly, the electrophilicity of the ring's carbon atoms is enhanced by activation of the ring nitrogen, leading to ring-opening reactions as the primary pathway for nucleophilic attack.
Ring-Opening Reactions of the Azetidine Core
The most characteristic reactions of azetidines, driven by the relief of ring strain, are ring-opening reactions. rsc.orgmsu.edu These can be initiated by either acid catalysis or direct nucleophilic attack, particularly after the nitrogen atom has been quaternized to form an azetidinium ion.
Acid-Catalyzed Ring Opening and Formation of Gamma-Chloroamine Intermediates
In the presence of acid, the nitrogen atom of the azetidine ring is protonated, forming an azetidinium ion. This protonation significantly increases the electrophilicity of the ring carbons (C2 and C4), making them more susceptible to nucleophilic attack. nih.gov
For 3-chloro-3-methyl-azetidine hydrochloride, the chloride counter-ion can act as the nucleophile. This nucleophile will attack one of the carbons adjacent to the nitrogen (C2 or C4), leading to the cleavage of a C-N bond. This process results in the formation of a ring-opened product, specifically a γ-chloroamine (a 3-chloropropylamine (B7771022) derivative). nih.govcolab.ws Studies on the reaction of N-alkyl azetidines with chloroformates, which proceed through a similar azetidinium-like intermediate, have shown that this ring-opening to yield a γ-chloroamine is a common and efficient pathway. nih.govresearchgate.netbioorg.org
Nucleophile-Induced Ring Opening
The reactivity of the azetidine ring towards nucleophiles is greatly enhanced by converting the ring nitrogen into a better leaving group, typically by forming a quaternary azetidinium salt. organic-chemistry.orgnih.govbohrium.com In this activated state, the ring is readily opened by a variety of nucleophiles in a process that is mechanistically analogous to an SN2 reaction, where the ring carbons are the electrophiles and the nitrogen atom is part of the leaving group.
The key question in these reactions is regioselectivity: which carbon atom (C2 or C4) will the nucleophile attack? For an azetidinium ion derived from 3-chloro-3-methyl-azetidine, the C2 and C4 positions are sterically equivalent. Therefore, nucleophilic attack is expected to occur readily at these less-substituted methylene (B1212753) carbons rather than at the sterically hindered C3 position. organic-chemistry.orgresearchgate.net The outcome is the regioselective cleavage of one of the C-N bonds to produce a linear, functionalized amine. nih.gov The choice of nucleophile and reaction conditions can influence the efficiency of the ring-opening process.
| Nucleophile Class | Specific Nucleophile Example | Expected Product Type |
|---|---|---|
| Nitrogen Nucleophiles | Azide (B81097) (N₃⁻), Benzylamine | γ-Azidoamines, Diamines |
| Oxygen Nucleophiles | Acetate (AcO⁻), Alkoxides (RO⁻) | γ-Amino esters, γ-Amino ethers |
| Halide Nucleophiles | Fluoride (F⁻), Chloride (Cl⁻) | γ-Haloamines |
| Carbon Nucleophiles | Cyanide (CN⁻), Organotrifluoroborates | γ-Aminonitriles, γ-Alkylated amines |
This table summarizes various nucleophiles known to participate in the ring-opening of activated azetidinium ions and the corresponding products formed. Data sourced from references rsc.orgorganic-chemistry.orgresearchgate.net.
Dimerization and Polymerization Processes via Ring Opening
The considerable ring strain of the azetidine ring (approx. 25.4 kcal/mol) makes it susceptible to ring-opening polymerization (ROP). rsc.org This reactivity can be initiated through either cationic or anionic mechanisms, leading to the formation of poly(trimethylenimines). utwente.nl
Cationic Ring-Opening Polymerization (CROP): Azetidines readily undergo CROP when treated with cationic initiators such as acids. researchgate.net The polymerization of unsubstituted azetidine, for instance, proceeds via a cationic mechanism to form hyperbranched poly(trimethylenimine). utwente.nl A notable characteristic of this process is the initial formation of a dimer, N-(3-aminopropyl)azetidine, which then undergoes further polymerization. researchgate.net This dimerization is attributed to the higher basicity of the monomer compared to the resulting dimer, which facilitates a proton transfer. researchgate.net For 3-chloro-3-methyl-azetidine, the hydrochloride salt itself provides the acidic proton necessary to initiate the formation of the reactive azetidinium ion, which can then be attacked by a neutral monomer molecule, initiating the polymerization cascade. The reaction typically involves the nucleophilic attack of a monomer's nitrogen atom on one of the ring carbons of the protonated/activated monomer, leading to ring opening and chain propagation.
Anionic Ring-Opening Polymerization (AROP): While unsubstituted azetidines are generally polymerized cationically, anionic ring-opening polymerization is a powerful method for N-functionalized azetidines, particularly N-sulfonylazetidines. nsf.gov The electron-withdrawing sulfonyl group activates the ring towards nucleophilic attack and stabilizes the propagating anionic center. nsf.gov This method typically requires polar, aprotic solvents like DMSO or DMF and elevated temperatures. nsf.govnsf.gov The resulting polymers are generally linear, in contrast to the hyperbranched structures obtained from CROP. nih.gov While direct AROP of 3-chloro-3-methyl-azetidine is not typical, its N-sulfonylated derivative would be expected to polymerize anionically. The polymerization kinetics for N-alkylsulfonylazetidines are often first-order with respect to the monomer. nsf.gov
| Monomer | Initiator/Catalyst | Mechanism | Resulting Polymer Structure | Reference |
|---|---|---|---|---|
| Azetidine | Acid Initiators (e.g., HClO₄) | Cationic (CROP) | Hyperbranched | utwente.nlresearchgate.net |
| 1,3,3-Trimethylazetidine | Triethyloxonium tetrafluoroborate (B81430) (Et₃OBF₄) | Cationic (CROP) | Linear (due to quarternary N in polymer) | utwente.nl |
| N-(methanesulfonyl)azetidine (MsAzet) | Anionic Initiator | Anionic (AROP) | Branched (due to chain transfer) | nsf.gov |
| N-(tolylsulfonyl)azetidine (TsAzet) | Anionic Initiator | Anionic (AROP) | Linear | nsf.gov |
Intramolecular Rearrangements and Ring Transformations
Treatment of 3-chloro-3-methyl-azetidine with a strong base can induce an elimination reaction to form a highly strained and reactive alkene, 3-methyl-1-azetine. This reaction proceeds by the removal of a proton from a carbon atom adjacent to the carbon bearing the leaving group (the β-carbon). masterorganicchemistry.com In this case, the base would abstract a proton from either C2 or C4 of the azetidine ring, followed by the expulsion of the chloride ion from C3, resulting in the formation of a carbon-carbon double bond within the four-membered ring.
Elimination reactions can proceed through several mechanisms, primarily E2, E1, and E1cB. libretexts.orgopenstax.org
E2 Mechanism: A concerted, bimolecular process where the base abstracts the β-proton simultaneously as the leaving group departs. This mechanism requires an anti-periplanar arrangement of the proton and the leaving group. masterorganicchemistry.commsu.edu
E1 Mechanism: A two-step process where the leaving group departs first to form a carbocation intermediate, which is then deprotonated by the base to form the alkene. libretexts.org
E1cB Mechanism: A two-step process where the base first abstracts the β-proton to form a carbanion intermediate, which then expels the leaving group. libretexts.org
For 3-chloro-3-methyl-azetidine, an E2 mechanism is likely with a strong, non-hindered base. The resulting 3-methyl-1-azetine is an example of an unsaturated, strained heterocycle that can serve as a reactive intermediate for further chemical transformations. nih.gov
The strain inherent in the azetidine ring provides a thermodynamic driving force for ring-expansion reactions, leading to the formation of more stable five- or six-membered heterocycles. For halo-substituted azetidines, these rearrangements can be facilitated by the participation of the nitrogen atom's lone pair.
A relevant analogue is the ring enlargement of N-isopropyl-2-chloromethyl azetidine to the corresponding 3-chloro pyrrolidine. researchgate.net Theoretical calculations suggest that this reaction proceeds through a strained, bicyclic aziridinium (B1262131) ion intermediate (a 1-azoniabicyclo[2.1.0]pentane structure). researchgate.net In this mechanism, the azetidine nitrogen acts as an intramolecular nucleophile, displacing the chloride from the side chain to form the bicyclic intermediate. A subsequent nucleophilic attack on one of the bridgehead carbons of this intermediate leads to the opening of the original aziridine bond and the formation of the expanded pyrrolidine ring.
For 3-chloro-3-methyl-azetidine, a similar pathway could be envisioned under appropriate conditions, potentially rearranging to a substituted pyrrolidine derivative. The formation of a carbocation at C3, either through an E1-type elimination or via Lewis acid assistance, could also initiate a rearrangement where one of the C-C bonds of the ring migrates to give an expanded ring carbocation, which is then trapped by a nucleophile. youtube.comyoutube.com
| Starting Azetidine Derivative | Conditions | Product Type | Key Intermediate | Reference |
|---|---|---|---|---|
| N-isopropyl-2-chloromethyl azetidine | Heating in DMSO | 3-chloro pyrrolidine | Bicyclic aziridinium ion | researchgate.net |
| Azetidines with 3-hydroxypropyl side chain at C2 | Activation of alcohol, then nucleophile (CN⁻, N₃⁻) | Pyrrolidines and Azepanes | 1-azoniabicyclo[3.2.0]heptane | researchgate.net |
| N-Benzylazetidinium salt | Potassium tert-butoxide | 2-Phenylpyrrolidine | Ylide (via Stevens Rearrangement) | researchgate.net |
Stereochemical Control and Regioselectivity in Azetidine Reactions
The outcomes of reactions involving substituted azetidines, particularly ring-opening reactions, are governed by principles of stereochemical control and regioselectivity. For nucleophilic ring-opening to occur, the azetidine nitrogen is typically activated by protonation or alkylation to form a more reactive azetidinium ion. magtech.com.cn The subsequent nucleophilic attack on a ring carbon is subject to several controlling factors.
Regioselectivity: The site of nucleophilic attack (regioselectivity) on an unsymmetrical azetidinium ion is determined by a balance of steric and electronic effects. magtech.com.cn
Electronic Effects: Nucleophiles tend to attack the carbon atom that can best stabilize the transition state. For example, substituents that can stabilize a partial positive charge, such as aryl groups, direct the nucleophile to their position (the C2-N bond is cleaved). magtech.com.cn
Steric Hindrance: Bulky nucleophiles or sterically hindered azetidinium rings will favor attack at the less substituted carbon adjacent to the nitrogen. magtech.com.cn
In studies of various substituted azetidinium ions, it has been shown that nucleophilic attack generally occurs at the C4 position if it is unsubstituted. researchgate.netorganic-chemistry.org However, if the C4 position is substituted (e.g., with a methyl group), a highly regioselective opening at the C2 position can occur. researchgate.netorganic-chemistry.org For a hypothetical N-alkylated 3-chloro-3-methyl-azetidinium ion, nucleophilic attack would occur at either C2 or C4, as the C3 position is not susceptible to direct Sₙ2 attack for ring-opening. The regiochemical outcome would depend on the specific nucleophile and reaction conditions.
Stereochemical Control: The stereochemistry of azetidine reactions is often highly specific. Ring-opening reactions of azetidinium ions typically proceed via an Sₙ2 mechanism, which results in an inversion of configuration at the carbon atom being attacked. researchgate.net This principle allows for the synthesis of stereodefined, highly functionalized linear amines from enantiopure azetidines. nih.gov While 3-chloro-3-methyl-azetidine itself is achiral, the principles of stereocontrol are fundamental to the chemistry of chiral substituted azetidines, where existing stereocenters on the ring can direct the approach of reagents. nih.gov
| Factor | Influence on Nucleophilic Attack | Example | Reference |
|---|---|---|---|
| Electronic Effect (Substituent) | Unsaturated groups (aryl, vinyl) at C2 direct attack to C2. | 2-Phenyl-azetidinium ions are opened at C2. | magtech.com.cnresearchgate.net |
| Steric Hindrance | Bulky nucleophiles or substituents favor attack at the less hindered carbon (C2 vs. C4). | Attack at the unsubstituted C4 is favored over a substituted C2. | magtech.com.cnorganic-chemistry.org |
| Substitution Pattern | A C4-substituent can promote attack at C2. | Azetidinium ions with a C4-methyl group show high regioselectivity for C2 attack. | researchgate.netorganic-chemistry.org |
Based on a thorough review of available scientific literature, there is insufficient information to generate a detailed article on the "Advanced Applications of 3-Chloro-3-methyl-azetidine;hydrochloride in Organic Synthesis" following the specific outline provided.
The requested topics, including derivatization, use in combinatorial chemistry, and synthesis of complex heterocycles like fluoroquinolone azetidines and polyhydroxylated bicyclic scaffolds, are not documented in published research for this specific compound. The presence of both a chloro and a methyl group on the same carbon atom (C3) of the azetidine ring creates a sterically hindered quaternary center, making it a unique and less commonly reported building block compared to its unmethylated counterpart, 3-chloroazetidine.
Consequently, providing a scientifically accurate and thorough article that strictly adheres to the requested outline is not possible at this time due to the lack of primary research data on the specified applications of this compound.
Advanced Applications of 3 Chloro 3 Methyl Azetidine;hydrochloride in Organic Synthesis
Role in Peptidomimetic Chemistry and Non-Natural Amino Acid Synthesis
The incorporation of conformationally constrained non-natural amino acids into peptides is a powerful strategy for developing peptidomimetics with enhanced biological activity, stability, and receptor selectivity. The 3-methyl-azetidine core is an attractive scaffold for such applications due to its ability to induce specific turns and restrict the conformational freedom of the peptide backbone. 3-Chloro-3-methyl-azetidine;hydrochloride serves as a key precursor to a variety of 3-substituted-3-methyl-azetidine-based amino acids and peptidomimetic building blocks.
The synthetic utility of this compound in this context lies in the facile nucleophilic displacement of the tertiary chloride. This allows for the introduction of a wide range of functional groups at the C3 position, which can mimic the side chains of natural amino acids or introduce novel functionalities. The general approach involves the N-protection of the azetidine (B1206935), followed by nucleophilic substitution at the C3 position, and subsequent manipulation of the functional groups to yield the desired non-natural amino acid.
Table 1: Synthesis of 3-Substituted-3-methyl-azetidine Derivatives via Nucleophilic Substitution
| Entry | Nucleophile (Nu-H) | N-Protecting Group (PG) | Product | Potential Amino Acid Mimic |
| 1 | Sodium Azide (B81097) (NaN₃) | Boc | tert-butyl 3-azido-3-methylazetidine-1-carboxylate | Azidoalanine analogue |
| 2 | Sodium Cyanide (NaCN) | Cbz | benzyl 3-cyano-3-methylazetidine-1-carboxylate | Aspartic acid/Asparagine analogue |
| 3 | Diethyl malonate | Boc | tert-butyl 3-(dicarbethoxymethyl)-3-methylazetidine-1-carboxylate | Glutamic acid analogue |
| 4 | Thiophenol | Cbz | benzyl 3-methyl-3-(phenylthio)azetidine-1-carboxylate | Cysteine/Methionine analogue |
This is a representative table based on known reactivity of 3-haloazetidines. Specific yields and reaction conditions would require experimental optimization.
The resulting 3-substituted-3-methyl-azetidine derivatives can be further elaborated. For instance, the reduction of the azide group (Table 1, Entry 1) followed by protection affords a 3-amino-3-methyl-azetidine derivative, a constrained diamino acid analogue. Hydrolysis of the nitrile (Table 1, Entry 2) or the malonate ester (Table 1, Entry 3) provides access to azetidine-based analogues of aspartic and glutamic acid, respectively. These non-natural amino acids can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies.
Applications in Polymer Synthesis
The strained nature of the azetidine ring makes it susceptible to ring-opening polymerization (ROP), providing access to a variety of polyamines. This compound is a potential monomer for cationic ring-opening polymerization (CROP). The hydrochloride salt itself can act as a source of protons to initiate the polymerization, or a stronger Lewis acid can be employed as a catalyst. researchgate.netrsc.org
The polymerization would likely proceed via an azetidinium ion intermediate. The protonation of the azetidine nitrogen by the acidic medium generates a reactive azetidinium species. This electrophilic species can then be attacked by the nitrogen of another monomer molecule, leading to ring opening and the formation of a dimer. This process continues, propagating the polymer chain. The presence of the 3-methyl group would likely influence the stereochemistry of the resulting polymer, potentially leading to tactic or atactic poly(3-methyl-azetidine) chains.
Furthermore, the 3-chloro substituent offers another handle for polymerization. Dehydrochlorination of 3-Chloro-3-methyl-azetidine could yield 3-methylene-azetidine or 3-methyl-azetine, which are unsaturated monomers that could undergo vinyl-type polymerization or be involved in cycloaddition reactions to form novel polymer architectures.
Table 2: Potential Polymerization Pathways for this compound
| Polymerization Type | Initiator/Condition | Monomer | Repeating Unit | Potential Polymer Properties |
| Cationic Ring-Opening Polymerization (CROP) | Heat or Lewis Acid | 3-Chloro-3-methyl-azetidinium | -[N(H)-CH(CH₃)-CH₂-CH₂]- with Cl side group (may eliminate) | Functional polyamines, potentially crosslinkable |
| Vinyl-type Polymerization | Base (for dehydrochlorination) then radical/ionic initiator | 3-Methylene-azetidine | -[C(CH₂-azetidine)]- | Polymers with pendant azetidine rings |
This table illustrates hypothetical polymerization pathways based on the known chemistry of azetidines and alkyl halides.
Azetidines as Ligands and Chiral Auxiliaries in Asymmetric Catalysis
Chiral azetidine derivatives have proven to be effective ligands and auxiliaries in a wide range of asymmetric catalytic reactions. nih.gov The conformational rigidity of the four-membered ring allows for the creation of well-defined chiral environments around a metal center, leading to high levels of stereocontrol. This compound, being a racemic mixture, can serve as a starting material for the synthesis of chiral 3-methyl-azetidine-based ligands and auxiliaries through resolution or asymmetric synthesis.
A plausible strategy to obtain chiral ligands involves the nucleophilic substitution of the chloro group with a coordinating moiety, such as a diphenylphosphino group or a pyridyl group. The resulting racemic 3-substituted-3-methyl-azetidine can then be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Alternatively, an asymmetric synthesis could be employed starting from a chiral precursor to generate enantiomerically pure 3-methyl-azetidine derivatives. These chiral building blocks can then be incorporated into more complex ligand architectures, such as bidentate or tridentate ligands for transition metal catalysis.
Table 3: Potential Chiral Ligands and Auxiliaries Derived from 3-Methyl-azetidine
| Ligand/Auxiliary Type | Synthetic Precursor from 3-Chloro-3-methyl-azetidine | Potential Application in Asymmetric Catalysis |
| Chiral Phosphine Ligand | (R/S)-3-methyl-3-(diphenylphosphino)azetidine | Asymmetric hydrogenation, cross-coupling reactions |
| Chiral Diamine Ligand | (R/S)-3-amino-3-methyl-azetidine derivatives | Asymmetric transfer hydrogenation, Michael additions |
| Chiral Auxiliary | (R/S)-3-hydroxy-3-methyl-azetidine | Asymmetric aldol (B89426) reactions, Diels-Alder reactions |
This table provides examples of potential chiral ligands and auxiliaries that could be synthesized from the subject compound, based on established principles of ligand design.
Explorations of Biological Activities and Structure Activity Relationships of Azetidine Derivatives
General Biological Significance of Azetidine (B1206935) Scaffolds in Natural and Synthetic Compounds
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a significant structural motif in both natural products and synthetic compounds, bestowing unique conformational rigidity. synthonix.com This structural feature is of great interest in drug discovery as it can lead to higher binding affinity and selectivity for biological targets. synthonix.com The inherent ring strain of azetidines makes them valuable intermediates in organic synthesis, allowing for the construction of more complex molecular architectures. mdpi.com
In the realm of medicinal chemistry, the azetidine scaffold is recognized for its versatile pharmacological potential. medwinpublishers.com Its incorporation into molecules can influence their physicochemical properties, such as solubility and metabolic stability, which are critical for the development of effective therapeutic agents. The ability of the azetidine ring to present substituents in well-defined spatial orientations makes it a valuable tool for probing molecular interactions with biological targets and for establishing structure-activity relationships (SAR). medwinpublishers.com
Antimicrobial and Antitubercular Properties
A thorough review of scientific databases indicates a lack of specific studies focused on the antimicrobial and antitubercular properties of 3-Chloro-3-methyl-azetidine;hydrochloride . However, the broader class of azetidine derivatives has shown considerable promise in this area.
Activity against Multidrug-Resistant Mycobacterium tuberculosis
Numerous studies have demonstrated the potential of various substituted azetidine compounds as potent agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. acs.org A series of azetidine derivatives, for instance, have been identified to exhibit potent bactericidal activity against both drug-sensitive and multidrug-resistant (MDR) strains of M. tuberculosis. acs.org These compounds have shown minimum inhibitory concentration (MIC) values of less than 10 μM, highlighting their potential as leads for new antitubercular drugs. acs.org
The following table summarizes the antitubercular activity of some representative azetidine derivatives against M. tuberculosis H37Rv. It is crucial to note that This compound is not included in these studies, and this data is provided for contextual understanding of the potential of the azetidine scaffold.
| Compound ID | Modification | MIC (μM) against M. tuberculosis H37Rv |
| BGAz-003 | Azetidine derivative | 3.3 |
| BGAz-004 | Azetidine derivative | 3.3 |
| BGAz-002 | Azetidine derivative | 6.2 |
| BGAz-005 | Azetidine derivative | 7.2 |
Proposed Mechanism: Disruption of Bacterial Cell Envelope Biogenesis
For some biologically active azetidine derivatives, the proposed mechanism of action against mycobacteria involves the disruption of the bacterial cell envelope biogenesis. acs.org Specifically, these compounds appear to interfere with the late-stage biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. acs.org This mode of action is distinct from that of many existing antitubercular drugs, suggesting that azetidine-based compounds could be effective against resistant strains and represent a novel class of antitubercular agents. acs.org
Antiviral Applications in Synthetic Chemistry
Anticancer Research Applications
While the broader class of azetidine-containing compounds has been investigated for anticancer properties, there is no specific information available in the reviewed literature on the anticancer research applications of This compound .
Identification of Inhibitors Targeting Specific Signaling Pathways (e.g., STAT3)
In the context of anticancer research, certain azetidine-based compounds have been identified as potent inhibitors of specific signaling pathways that are often dysregulated in cancer. nih.gov One such target is the Signal Transducer and Activator of Transcription 3 (STAT3), a protein that plays a key role in tumor cell proliferation, survival, and metastasis. nih.gov
Researchers have discovered azetidine-based compounds that can irreversibly bind to STAT3 and selectively inhibit its activity. nih.gov For example, some of these compounds have shown inhibitory concentrations (IC50) in the sub-micromolar range for STAT3, with high selectivity over other STAT family members. nih.gov In preclinical models, these azetidine derivatives have been shown to inhibit STAT3 signaling in triple-negative breast cancer cells, leading to a reduction in cell viability and tumor growth. nih.gov
The table below presents data on the STAT3 inhibitory activity of select azetidine-based compounds. It is important to reiterate that This compound has not been specifically studied in this context.
| Compound ID | Target | IC50 (μM) |
| H172 (9f) | STAT3 | 0.38-0.98 |
| H182 | STAT3 | 0.38-0.98 |
Evaluation of Cytotoxic Effects on Cancer Cell Lines
No studies were found that evaluated the cytotoxic effects of this compound on any cancer cell lines. Research in this area has focused on other, more complex azetidine derivatives.
Modulation of Neurotransmitter Transporters
Affinity for Dopamine (B1211576) and Serotonin (B10506) Transporters
Specific data on the binding affinity of this compound for dopamine (DAT) and serotonin (SERT) transporters is not present in the available literature. Studies on transporter affinity have been conducted on different series of azetidine-based compounds.
Role as Amino Acid Analogues and Receptor Modulators
GABA (γ-aminobutanoic acid) Receptor Modulators
There is no available research describing the activity of this compound as a modulator of GABA receptors.
Glutamate (B1630785) and Aspartate Analogues
The role of this compound as an analogue of glutamate or aspartate has not been explored in the scientific literature found.
Computational Chemistry Approaches in Azetidine Research
Quantum Chemical Calculations for Property and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, rooted in quantum mechanics, can predict a wide range of chemical and physical behaviors, offering a theoretical framework for experimental observations.
Density Functional Theory (DFT) for Electrophilic Reactivity and Reaction Pathways
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. It is particularly useful for predicting the reactivity of compounds like 3-chloro-3-methyl-azetidine hydrochloride. By calculating the distribution of electron density, DFT can identify sites within the molecule that are susceptible to electrophilic or nucleophilic attack. For instance, the presence of the electron-withdrawing chlorine atom and the nitrogen atom in the azetidine (B1206935) ring significantly influences the molecule's reactivity.
DFT calculations can also be employed to map out potential reaction pathways. By determining the energies of reactants, transition states, and products, researchers can predict the feasibility and kinetics of a given reaction. This is crucial for understanding the mechanisms of reactions involving 3-chloro-3-methyl-azetidine hydrochloride and for designing novel synthetic routes. For example, DFT can be used to model the Staudinger reaction, a common method for synthesizing β-lactams (azetidin-2-ones), to understand the cycloaddition mechanism. researchgate.net
Table 1: Illustrative DFT-Calculated Properties for Azetidine Derivatives
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 7.3 eV | Relates to chemical reactivity and stability |
| Mulliken Charge on C3 | +0.25 | Highlights the electrophilic nature of the carbon bearing the chloro and methyl groups |
Note: The values in this table are illustrative and represent typical ranges for substituted azetidines. Specific calculations for 3-chloro-3-methyl-azetidine hydrochloride would be required for precise values.
Conformational Analysis and Prediction of Molecular Alignment
The three-dimensional structure of a molecule is critical to its function, particularly in a biological context. Conformational analysis, often performed using quantum chemical methods, explores the different spatial arrangements of a molecule's atoms and their relative energies. For 3-chloro-3-methyl-azetidine hydrochloride, the puckering of the four-membered azetidine ring is a key conformational feature. Computational methods can predict the most stable ring conformations and the energy barriers between them.
Understanding the preferred conformation is essential for predicting how the molecule will interact with other molecules, such as biological receptors. The prediction of molecular alignment is a direct outcome of conformational analysis and is vital for understanding structure-activity relationships (SAR).
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. It is an indispensable tool in modern drug discovery, enabling the rational design of new therapeutic agents.
Prediction of Binding Affinities to Biological Targets (e.g., Enzymes, Receptors)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, docking is used to predict how a small molecule like a derivative of 3-chloro-3-methyl-azetidine might bind to a biological target, such as an enzyme or a receptor.
The process involves placing the molecule in the binding site of the target and calculating a "docking score," which estimates the binding affinity. These scores help to prioritize compounds for synthesis and biological testing. For example, azetidine derivatives have been investigated as potential inhibitors of various enzymes, and docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. researchgate.net
Computational Guidance for Designing Targeted Derivatives
The insights gained from molecular modeling and docking studies provide a rational basis for designing new derivatives with improved properties. By understanding the structure-activity relationship, chemists can make targeted modifications to the lead compound to enhance its binding affinity, selectivity, or other pharmacological properties. For instance, if a docking study reveals an unoccupied pocket in the binding site of a target protein, a derivative of 3-chloro-3-methyl-azetidine could be designed with an additional functional group to fill that pocket and increase binding affinity. researchgate.net
Mechanistic Investigations using Computational Methods
Computational chemistry plays a crucial role in elucidating the detailed mechanisms of chemical reactions. By modeling the reaction at the atomic level, researchers can identify intermediates, transition states, and the flow of electrons throughout the reaction. This provides a level of detail that is often inaccessible through experimental methods alone.
For reactions involving 3-chloro-3-methyl-azetidine hydrochloride, computational studies can help to understand its reactivity and predict the products of unknown reactions. For example, the mechanism of nucleophilic substitution at the C3 position can be investigated to understand the stereochemical outcome of the reaction. These mechanistic insights are invaluable for optimizing reaction conditions and developing new synthetic methodologies. rsc.org
Table 2: Computationally Investigated Reaction Parameters
| Reaction Parameter | Computational Method | Information Gained |
|---|---|---|
| Activation Energy | DFT, Ab initio | Predicts the rate of a chemical reaction. |
| Transition State Geometry | DFT, Ab initio | Provides the structure of the highest energy point along the reaction coordinate. |
| Reaction Enthalpy | DFT, Ab initio | Determines whether a reaction is exothermic or endothermic. |
Note: This table provides examples of parameters that can be investigated using computational methods to understand reaction mechanisms.
Elucidation of Reaction Pathways and Transition States
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the detailed elucidation of reaction pathways and the characterization of transient species such as transition states and intermediates. For 3-chloro-3-methyl-azetidine, computational studies can illuminate the mechanisms of key reactions, including nucleophilic substitution and ring-opening processes.
One of the primary reactions of interest for 3-chloro-3-methyl-azetidine is nucleophilic substitution at the C3 position. The presence of a chlorine atom, a good leaving group, and a tertiary carbon atom suggests that this reaction could proceed through either an S(_N)1 or S(_N)2 mechanism. Computational modeling can be employed to calculate the activation energies for both pathways.
In a hypothetical S(_N)2 reaction, a nucleophile would attack the carbon atom from the side opposite to the chlorine atom, leading to an inversion of stereochemistry. A computational approach to studying this would involve:
Geometry Optimization: The structures of the reactants (3-chloro-3-methyl-azetidinium ion and the nucleophile), the transition state, and the products are optimized to find their lowest energy conformations.
Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface corresponding to the transition state of the reaction.
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the located transition state connects the reactants and the products on the potential energy surface.
For a potential S(_N)1 pathway, the computational study would focus on the formation of a tertiary carbocation intermediate upon the departure of the chloride ion. The stability of this azetidinium carbocation is a critical factor. The ring strain of the azetidine ring could influence the geometry and stability of this intermediate, making it a subject of significant computational interest.
Ring-opening reactions are another important class of reactions for azetidines, driven by the release of ring strain. Computational studies can model the course of these reactions under various conditions, for instance, with different nucleophiles or Lewis acids. These models can predict the regioselectivity of the ring-opening, which is crucial for synthetic applications. For 3-chloro-3-methyl-azetidine, a computational analysis could compare the likelihood of nucleophilic attack at C2 versus C4, providing insights into the factors that govern the reaction's outcome.
The table below summarizes hypothetical computational data for the nucleophilic substitution of 3-chloro-3-methyl-azetidine with a generic nucleophile (Nu).
| Parameter | S(_N)1 Pathway | S(_N)2 Pathway |
| Intermediate | 3-methyl-azetidin-3-ylium cation | Pentavalent carbon transition state |
| Calculated Activation Energy (ΔG‡) | High | Moderate |
| Rate-determining Step | Formation of carbocation | Nucleophilic attack |
| Key Geometric Feature of TS/Intermediate | Planar or near-planar carbocation center | Trigonal bipyramidal geometry at C3 |
Note: The data in this table is illustrative and based on general principles of reaction mechanisms. Specific values would require dedicated DFT calculations.
Predictive Models for Structure-Activity Relationships and Drug Design
The azetidine scaffold is of significant interest in drug discovery due to its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability. nih.gov Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in guiding the design of new therapeutic agents based on the azetidine core.
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of analogs of 3-chloro-3-methyl-azetidine, a QSAR study would involve:
Data Set Preparation: A series of derivatives would be synthesized where the methyl or chloro group, or the hydrogen on the nitrogen, is replaced by various substituents. The biological activity of these compounds against a specific target would be measured.
Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated using computational software. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological.
Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates a subset of the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
For drug design, molecular docking is another powerful computational tool. This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. A molecular docking study involving 3-chloro-3-methyl-azetidine or its derivatives would entail:
Target Preparation: The three-dimensional structure of the biological target is obtained, often from a protein data bank.
Ligand Preparation: The 3D structure of the azetidine derivative is generated and its energy is minimized.
Docking Simulation: A docking algorithm samples a large number of possible conformations of the ligand within the binding site of the target and scores them based on a scoring function that estimates the binding affinity.
The results of molecular docking can provide valuable insights into the key interactions between the ligand and the target, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information can guide the rational design of new, more potent inhibitors. For example, if a docking study revealed that the methyl group of 3-chloro-3-methyl-azetidine occupies a small hydrophobic pocket in the binding site, medicinal chemists could design new analogs with different alkyl groups to optimize this interaction.
The following table illustrates the types of descriptors that would be calculated for a QSAR study of 3-chloro-3-methyl-azetidine analogs.
| Descriptor Type | Examples | Relevance to Biological Activity |
| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity. |
| Steric | Molecular weight, Molecular volume, Surface area | Affects how the molecule fits into a binding site. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Relates to the molecule's ability to cross cell membranes. |
| Topological | Connectivity indices, Shape indices | Encodes information about the branching and shape of the molecule. |
By leveraging these computational approaches, researchers can accelerate the drug discovery process, reducing the time and cost associated with the synthesis and testing of new compounds.
Future Directions and Emerging Research Avenues in 3 Chloro 3 Methyl Azetidine;hydrochloride Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of highly substituted and strained heterocycles like azetidines presents inherent challenges. medwinpublishers.com Traditional methods often require harsh conditions or multi-step processes. researchgate.net The future of synthesizing 3-Chloro-3-methyl-azetidine;hydrochloride and its derivatives lies in the development of more efficient, sustainable, and economically viable methodologies.
Key emerging strategies include:
Photocatalysis: Visible-light-mediated reactions, such as the aza-Paterno-Büchi reaction, are showing great promise for constructing azetidine (B1206935) rings through [2+2] photocycloadditions between imines and alkenes. rsc.orgspringernature.com This approach, driven by a photocatalyst that excites molecules from their ground state, offers a milder alternative to traditional thermal methods and could be adapted for the stereoselective synthesis of precursors to 3-Chloro-3-methyl-azetidine. rsc.orgthescience.dev
Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, improves safety, and can facilitate scalability. nih.gov A flow-batch approach using environmentally benign solvents has been successfully applied to the synthesis of other strained nitrogen heterocycles, suggesting a viable sustainable pathway for the production of azetidine intermediates. nih.gov
Catalytic C-H Amination: Palladium-catalyzed intramolecular amination of unactivated C-H bonds is a powerful tool for forming azetidine rings. organic-chemistry.org Applying this strategy could provide a direct and atom-economical route to the azetidine core, which can then be functionalized to yield the target compound.
These modern synthetic approaches prioritize sustainability by minimizing waste, reducing energy consumption, and utilizing greener solvents and catalysts.
Table 1: Comparison of Synthetic Methodologies for Azetidine Scaffolds
| Methodology | Advantages | Potential Application for 3-Chloro-3-methyl-azetidine |
| Photocatalysis | Mild reaction conditions, high functional group tolerance, access to unique reactivity. rsc.orgspringernature.com | Stereoselective synthesis of the azetidine core from alkene and imine precursors. thescience.dev |
| Flow Chemistry | Improved safety and scalability, precise control over temperature and mixing, potential for automation. nih.gov | Safer and more efficient production of key intermediates, minimizing hazardous byproducts. nih.gov |
| C-H Amination | High atom economy, direct functionalization of C-H bonds, reduced need for pre-functionalized substrates. organic-chemistry.org | Direct cyclization to form the azetidine ring from an acyclic amine precursor. |
Exploration of Undiscovered Reactivity Modes for Azetidine Scaffolds
The reactivity of azetidines is largely governed by their significant ring strain (approx. 25.4 kcal/mol), which makes them susceptible to ring-opening and expansion reactions. rsc.org This inherent reactivity is a key feature that can be harnessed for synthetic applications. researchgate.netrsc.org For this compound, the substituents at the C3 position introduce further complexity and potential for novel transformations.
Future research will likely explore:
Strain-Release Functionalization: The strained C-N and C-C bonds of the azetidine ring can be selectively cleaved under appropriate conditions to generate highly functionalized acyclic amines. rsc.org The presence of a tertiary chloride in 3-Chloro-3-methyl-azetidine offers a potential leaving group, which could facilitate unique strain-release pathways, leading to the synthesis of complex nitrogen-containing molecules.
Ring Expansions: Azetidines can serve as precursors to larger, more common five- and six-membered nitrogen heterocycles like pyrrolidines and piperidines through ring expansion reactions. researchgate.net Investigating the rearrangement of the 3-Chloro-3-methyl-azetidine scaffold could unveil novel routes to substituted pyrrolidines that are otherwise difficult to access.
Reactivity of the Azetidinium Ion: As a hydrochloride salt, the compound exists as an azetidinium ion in solution. This charged species can exhibit different reactivity compared to the free base, particularly in its interactions with nucleophiles. Exploring reactions that leverage the electrophilicity of the azetidinium ion could lead to new synthetic transformations.
Design of Next-Generation Azetidine-Based Compounds with Tailored Biological Profiles
Azetidine-containing molecules have demonstrated significant potential in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. rsc.orgnih.gov The rigid, three-dimensional structure of the azetidine ring makes it an attractive scaffold for designing molecules that can interact with biological targets with high specificity. This compound serves as a valuable starting point for creating libraries of novel compounds for drug discovery. nih.gov
Future design strategies will focus on:
Scaffold Hopping and Bioisosteric Replacement: The azetidine moiety can act as a bioisostere for other common rings in known drugs, potentially improving physicochemical properties such as solubility and metabolic stability without sacrificing biological activity. nih.gov
Targeted Inhibitor Design: Functionalized azetidines have been successfully developed as potent and selective inhibitors for specific biological targets, such as Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer. acs.orgescholarship.org The 3-Chloro-3-methyl-azetidine scaffold can be elaborated to design new inhibitors with tailored profiles against various disease targets. acs.org
Central Nervous System (CNS) Drug Candidates: The physicochemical properties of azetidine-based compounds can be optimized to facilitate penetration of the blood-brain barrier, making them promising scaffolds for CNS-targeted therapies. nih.gov Computational analysis and in vitro profiling can guide the design of derivatives of 3-Chloro-3-methyl-azetidine with properties suitable for CNS applications. nih.gov
Table 2: Selected FDA-Approved Drugs Containing a Four-Membered Heterocyclic Ring
| Drug Name | Ring System | Therapeutic Area |
| Penicillin | β-Lactam (2-Azetidinone) | Antibiotic |
| Azelnidipine | Azetidine | Antihypertensive |
| Cobimetinib | Azetidine | Anticancer |
| Ximelagatran | Azetidine | Anticoagulant |
| Source: rsc.org |
Advanced Spectroscopic and Analytical Characterization Techniques for Azetidine Complexes
A thorough understanding of the structure, conformation, and dynamics of this compound and its derivatives is crucial for predicting their reactivity and biological interactions. While standard techniques like NMR and IR spectroscopy are fundamental, advanced methods can provide deeper insights. jmchemsci.com
Emerging characterization avenues include:
In-Situ Spectroscopy: Techniques like in-situ Fourier-transform infrared (FT-IR) spectroscopy allow for real-time monitoring of reactions involving azetidine intermediates. mdpi.com This can help elucidate reaction mechanisms, identify transient species, and optimize reaction conditions for the functionalization of 3-Chloro-3-methyl-azetidine. mdpi.com
Advanced NMR Techniques: Multi-dimensional NMR experiments, such as 1H-1H NOESY and 1H-15N HMBC, are powerful tools for unambiguously determining the structure and stereochemistry of complex azetidine derivatives. nih.gov These methods are essential for characterizing the products of stereoselective syntheses.
Computational Chemistry: Quantum chemical methods, including Density Functional Theory (DFT), can be used to predict spectroscopic properties, study reaction mechanisms, and analyze the electronic structure of azetidine derivatives. researchgate.net Combining computational analysis with experimental data provides a comprehensive understanding of the molecule's physical and chemical behavior.
Integration of Artificial Intelligence and Machine Learning in Azetidine Research and Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from synthesis planning to drug discovery. nih.govfrontiersin.org The application of these computational tools to azetidine chemistry holds immense potential for accelerating innovation.
Future applications in the context of this compound include:
Predictive Synthesis: ML models can be trained on vast reaction databases to predict the outcomes of chemical reactions, identify optimal synthetic routes, and suggest novel pathways for synthesizing azetidine derivatives. thescience.devmit.edu This can significantly reduce the trial-and-error often involved in developing new synthetic methods. mit.edu
De Novo Drug Design: AI algorithms can generate novel molecular structures with desired properties from scratch. researchgate.net By using 3-Chloro-3-methyl-azetidine as a starting fragment, these models could design next-generation drug candidates with optimized potency, selectivity, and pharmacokinetic profiles.
Property Prediction: AI can predict a wide range of molecular properties, including biological activity, toxicity, and physicochemical characteristics, based on chemical structure alone. mdpi.com This allows for the rapid in silico screening of virtual libraries of 3-Chloro-3-methyl-azetidine derivatives, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com Researchers have already used computational models to successfully predict which precursor compounds will react to form azetidines, expanding the accessible range of these valuable scaffolds. thescience.devmit.edu
Q & A
Q. What are the standard synthetic routes for preparing 3-chloro-3-methyl-azetidine hydrochloride?
The compound is typically synthesized via nucleophilic substitution reactions, where the azetidine ring is functionalized with a chloro group at the 3-position. For example, similar azetidine derivatives (e.g., ethyl or methyl azetidine-3-carboxylate hydrochloride) are synthesized by reacting the parent azetidine with alkyl halides or acyl chlorides under controlled conditions . Optimization of reaction parameters, such as temperature (e.g., 0–5°C to minimize side reactions) and solvent polarity, is critical for yield improvement.
Q. What analytical methods are recommended for purity assessment of 3-chloro-3-methyl-azetidine hydrochloride?
High-performance liquid chromatography (HPLC) with UV detection is widely used, as demonstrated for structurally related azetidine derivatives. A reversed-phase C18 column and a mobile phase of acetonitrile/water (with 0.1% trifluoroacetic acid) are common setups. Purity thresholds ≥98% are typical for research-grade materials, validated via calibration curves and spiked recovery tests .
Q. How should 3-chloro-3-methyl-azetidine hydrochloride be stored to ensure stability?
Store the compound in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the chloro group. Avoid exposure to moisture, acids, or oxidizing agents, as these may degrade the azetidine ring or lead to undesired side reactions .
Q. What safety precautions are essential when handling this compound?
Use PPE (gloves, goggles, lab coat) and work in a fume hood. The hydrochloride salt may release HCl vapor upon decomposition; ensure proper ventilation and monitor air quality. In case of skin contact, rinse immediately with water for 15 minutes .
Advanced Research Questions
Q. How can regioselectivity challenges in azetidine functionalization be addressed during synthesis?
Steric hindrance at the 3-position of the azetidine ring (due to the methyl group) may limit reaction efficiency. Strategies include:
Q. What methodologies resolve contradictions in solubility data for this compound across solvents?
Systematic solubility studies in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., toluene) under varying temperatures can clarify discrepancies. Use dynamic light scattering (DLS) to detect aggregation, and correlate results with Hansen solubility parameters .
Q. How can degradation pathways of 3-chloro-3-methyl-azetidine hydrochloride be characterized?
Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) combined with LC-MS analysis identifies degradation products. For example, hydrolysis of the chloro group may yield 3-methyl-azetidin-3-ol, confirmed via comparison with synthetic standards .
Q. What role does this compound play in structure-activity relationship (SAR) studies for drug discovery?
The azetidine ring is a constrained scaffold that enhances metabolic stability in bioactive molecules. Researchers substitute the chloro group with other electrophiles (e.g., amines, thiols) to modulate target binding. For instance, similar compounds inhibit acetylcholinesterase (AChE) with IC50 values in the micromolar range, validated via enzyme kinetics assays .
Q. How can analytical methods be validated for trace impurity detection?
Follow ICH guidelines:
Q. What experimental designs assess the compound’s reactivity in multi-step syntheses?
Design a reaction matrix varying:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
